molecular formula C37H43F3N10O B15233605 N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid

N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid

Cat. No.: B15233605
M. Wt: 700.8 g/mol
InChI Key: NDKGCIDWMFLFCL-JXMROGBWSA-N
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Description

HG-7-27-01 is a potent and selective inhibitor of the c-Fes protein-tyrosine kinase. It has an IC50 value of 224 nM and displays intermediate selectivity profiles against 442 kinases . This compound is primarily used in scientific research to study the inhibition of specific kinases and their related pathways.

Preparation Methods

The synthetic routes and reaction conditions for HG-7-27-01 are not widely documented in public literature. . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Chemical Reactions Analysis

HG-7-27-01 undergoes various chemical reactions typical of organic compounds. These reactions include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

HG-7-27-01 is widely used in scientific research due to its potent inhibitory effects on the c-Fes protein-tyrosine kinase. Its applications include:

    Chemistry: Used to study the inhibition of specific kinases and their related pathways.

    Biology: Employed in cellular and molecular biology research to understand the role of c-Fes kinase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where c-Fes kinase is implicated, such as certain cancers.

    Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications

Mechanism of Action

HG-7-27-01 exerts its effects by selectively inhibiting the c-Fes protein-tyrosine kinase. This inhibition occurs through the binding of HG-7-27-01 to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. The molecular targets and pathways involved include the c-Fes kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

HG-7-27-01 is unique in its selectivity and potency as a c-Fes kinase inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity profiles and therapeutic applications.

Properties

Molecular Formula

C37H43F3N10O

Molecular Weight

700.8 g/mol

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]pyrazin-2-yl]ethenyl]benzamide

InChI

InChI=1S/C37H43F3N10O/c1-4-48-15-17-49(18-16-48)24-29-8-9-30(20-32(29)37(38,39)40)46-36(51)28-6-5-25(2)27(19-28)7-10-31-22-43-34(23-42-31)47-33-21-35(45-26(3)44-33)50-13-11-41-12-14-50/h5-10,19-23,41H,4,11-18,24H2,1-3H3,(H,46,51)(H,43,44,45,47)/b10-7+

InChI Key

NDKGCIDWMFLFCL-JXMROGBWSA-N

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F

Origin of Product

United States

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